Lipophilicity (XLogP3‑AA) Differentiation: 2,4‑Dimethoxy vs. 2,5‑Dimethoxy Regioisomer
The 2,4‑dimethoxy substitution yields a computed XLogP3‑AA of 3.1 for the target compound [1]. The 2,5‑dimethoxy positional isomer (CAS 2549001‑55‑8) exhibits an XLogP3‑AA of 3.0 [2]. This 0.1 log unit difference, while modest, reflects altered polarity due to the different spatial arrangement of methoxy groups, which can influence membrane permeability and non‑specific binding in cellular assays.
| Evidence Dimension | XLogP3‑AA (computed lipophilicity) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 2-tert-butyl-N-(2,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549001‑55‑8): XLogP3‑AA = 3.0 |
| Quantified Difference | ΔXLogP = +0.1 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) [1][2] |
Why This Matters
Even small differences in computed logP can translate to measurable shifts in logD, solubility, and plasma protein binding, which are critical parameters during hit‑to‑lead optimization and compound procurement for cell‑based screening.
- [1] PubChem Compound Summary for CID 154854061, 2-tert-butyl-N-(2,4-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide. U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/154854061 (accessed Apr 2026). View Source
- [2] PubChem Compound Summary for CID 154854062, 2-tert-butyl-N-(2,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide. U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/154854062 (accessed Apr 2026). View Source
